molecular formula C23H24ClN5O2 B2847419 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide CAS No. 1396860-77-7

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide

Cat. No.: B2847419
CAS No.: 1396860-77-7
M. Wt: 437.93
InChI Key: WQXHFJDIKAWDRZ-UHFFFAOYSA-N
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Description

N-[6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide is a pyrimidine derivative with a benzylpiperazine moiety and a 2-chlorophenoxy acetamide side chain. Pyrimidine-based compounds are widely studied for their biological activities, including antimicrobial, antifungal, and kinase-inhibitory properties .

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c24-19-8-4-5-9-20(19)31-16-23(30)27-21-14-22(26-17-25-21)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXHFJDIKAWDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with 2-chloropyrimidine under nucleophilic substitution conditions to yield N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]amine. Finally, this intermediate undergoes acylation with 2-(2-chlorophenoxy)acetyl chloride to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy moiety, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For instance, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurological function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide and analogous pyrimidine/acetamide derivatives, focusing on structural features, pharmacological profiles, and research findings.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Structural Insights
Target Compound : this compound - 4-Benzylpiperazine at pyrimidine C6
- 2-Chlorophenoxy acetamide at C4
Hypothetical: Kinase inhibition, CNS activity (based on benzylpiperazine) - Benzylpiperazine enhances steric bulk and potential π-π interactions.
- Chlorophenoxy group increases lipophilicity .
N-isopropyl-2-(3-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide [EP 2 903 618 B1] - 4-Methylpiperazine at pyrimidine C4
- Pyridin-4-ylamino at C6
- Isopropyl phenoxy acetamide
Reported: Kinase inhibition (e.g., JAK/STAT pathway) - Methylpiperazine improves solubility vs. benzylpiperazine.
- Pyridinylamino group facilitates hydrogen bonding .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine [Acta Cryst. E67, o3162] - Fluorophenyl and methoxyphenyl groups
- Methyl at C6
Reported: Antibacterial, antifungal - Methoxy group enhances electron-donating capacity.
- Fluorine increases metabolic stability.
- Intramolecular H-bonding stabilizes conformation .
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide [Journal of Agricultural Science] - Chloroacetamide core
- Ethyl/methylphenyl and methoxy groups
Reported: Herbicidal activity - Bulky substituents reduce off-target effects.
- Chlorine enhances electrophilicity for target binding .

Key Findings from Comparative Studies:

Substituent Impact on Bioactivity: Benzylpiperazine vs. Methylpiperazine: The benzyl group in the target compound likely improves CNS penetration compared to methylpiperazine derivatives, which prioritize solubility . Halogen Effects: The 2-chlorophenoxy group in the target compound may confer stronger target affinity than fluorine in the fluorophenyl derivative, though fluorine improves metabolic stability . Acetamide Variations: Phenoxy acetamide derivatives (e.g., target compound) show broader kinase inhibition vs. alkyl acetamides (e.g., herbicidal compounds), which are more selective .

Crystallographic and Conformational Insights: Dihedral angles between pyrimidine and aromatic substituents critically influence binding. For example, the fluorophenyl derivative’s 12.8° twist optimizes intermolecular interactions , while the target compound’s benzylpiperazine may adopt a similar conformation for receptor docking. Weak C–H⋯O bonds stabilize crystal structures in analogs, suggesting that the target compound’s chlorophenoxy group could participate in similar interactions .

Pharmacokinetic Considerations: Piperazine-containing compounds (e.g., target compound) generally exhibit moderate blood-brain barrier penetration, whereas methylsulfonyl or pyridinylamino groups (as in patent derivatives) improve aqueous solubility for systemic applications .

Q & A

Q. How do crystallographic data inform the rational design of more potent analogs?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to identify critical contact points.
  • Fragment Replacement : Substitute moieties disrupting crystal packing (e.g., benzylpiperazine with smaller groups) to improve solubility without losing activity .

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